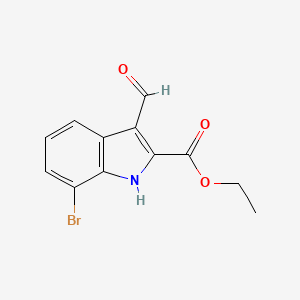

Ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate

Beschreibung

Historical Context and Discovery

The discovery and development of ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate emerged from the broader historical context of indole chemistry, which began with the study of the dye indigo in the mid-19th century. The foundational work in indole chemistry traces back to 1866 when Adolf von Baeyer first reduced oxindole to indole using zinc dust, followed by his proposal of a formula for indole in 1869. This early work established the framework for understanding the unique reactivity patterns of the indole scaffold, particularly the preferential electrophilic substitution at the third position due to the electron-rich nature of the pyrrole ring.

The specific development of halogenated indole derivatives, including compounds bearing bromine substituents at the seventh position, represents a more recent advancement in heterocyclic chemistry. The introduction of halogen substituents into the indole framework has been recognized as a valuable strategy for modulating the electronic properties and reactivity of these systems. Research has demonstrated that 7-halogenated indoles, including 7-bromo derivatives, maintain their ability to undergo various functionalization reactions while providing unique synthetic opportunities.

The synthesis of this compound specifically emerged from efforts to develop versatile synthetic intermediates that could serve as precursors to complex bioactive molecules. The incorporation of both formyl and ester functionalities into a single molecule creates a highly reactive system capable of undergoing multiple types of chemical transformations. This compound represents a convergence of several important synthetic methodologies, including Vilsmeier-Haack formylation and esterification reactions, which have been optimized to provide efficient access to such complex structures.

Position in Indole Chemistry

This compound occupies a distinctive position within the broader landscape of indole chemistry due to its unique substitution pattern and functional group arrangement. The indole scaffold, classified as an aromatic heterocycle with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring, serves as the foundation for this compound. The presence of the bromine substituent at the seventh position distinguishes this compound from more common indole derivatives and provides unique electronic and steric properties.

The compound's position within indole chemistry is particularly significant because it combines three distinct functional groups that are each important in their own right: the 7-bromo substituent, the 3-formyl group, and the 2-carboxylate ester. This combination creates a molecule that bridges several areas of indole chemistry, including electrophilic substitution chemistry, carbonyl chemistry, and organometallic coupling reactions. The 7-bromo substituent enables participation in various cross-coupling reactions, while the formyl group provides opportunities for nucleophilic addition and condensation reactions.

Research has demonstrated that the specific positioning of these functional groups creates unique reactivity patterns that are not observed in simpler indole derivatives. The electron-withdrawing nature of both the bromine atom and the ester group influences the reactivity of the formyl functionality, making it particularly susceptible to nucleophilic attack. This electronic interplay between the substituents has been exploited in the synthesis of complex heterocyclic systems, where the compound serves as a key intermediate in multi-step synthetic sequences.

The compound's significance in indole chemistry is further enhanced by its role in demonstrating the synthetic versatility of the indole scaffold. Unlike many traditional indole derivatives that are primarily valued for their biological activity, this compound serves as a synthetic platform that can be modified to access a wide range of structurally diverse products. This versatility has made it an important tool in diversity-oriented synthesis approaches, where the goal is to generate libraries of compounds with varied biological activities.

Significance in Heterocyclic Organic Chemistry

Within the broader context of heterocyclic organic chemistry, this compound represents a significant advancement in the design and synthesis of multifunctional heterocyclic compounds. Heterocyclic chemistry, which encompasses the study of cyclic compounds containing at least one atom other than carbon in the ring structure, has become increasingly important in modern pharmaceutical research due to the prevalence of heterocyclic motifs in biologically active compounds. The indole scaffold, in particular, has been recognized as one of the most important heterocyclic frameworks in medicinal chemistry.

The significance of this compound in heterocyclic chemistry stems from its ability to serve as a convergent intermediate for the synthesis of diverse heterocyclic systems. The presence of multiple reactive functional groups within a single molecule allows for the efficient construction of complex polycyclic structures through sequential or cascade reactions. This capability is particularly valuable in the synthesis of natural product analogs and pharmaceutical compounds, where structural complexity is often associated with enhanced biological activity.

Recent research has highlighted the compound's role in the development of novel synthetic methodologies for heterocyclic chemistry. The Vilsmeier-Haack reaction, which is commonly used to introduce the formyl group at the third position of indole derivatives, has been extensively studied using this compound as a model system. These studies have led to improved understanding of the mechanistic aspects of this important transformation and have enabled the development of more efficient synthetic protocols.

The compound's significance is further demonstrated by its use in the synthesis of fused heterocyclic systems, where the indole framework is combined with other heterocyclic rings to create complex molecular architectures. Research has shown that the strategic placement of functional groups in this compound enables efficient cyclization reactions that lead to the formation of various fused ring systems. These synthetic capabilities have made the compound an important tool in the development of new heterocyclic methodologies.

Current Research Landscape

The current research landscape surrounding this compound reflects the growing interest in developing efficient synthetic methodologies for complex heterocyclic compounds and their applications in pharmaceutical research. Contemporary studies have focused on exploiting the unique reactivity profile of this compound to access diverse molecular architectures that are relevant to drug discovery efforts. The compound has emerged as a valuable synthetic intermediate in the preparation of indole-2-carboxylic acid derivatives, which have shown promising biological activities including antiviral and anticancer properties.

Recent research has demonstrated the compound's utility in the synthesis of human immunodeficiency virus integrase strand transfer inhibitors, where the specific substitution pattern provides optimal interactions with the target enzyme. These studies have highlighted the importance of the 7-bromo substituent in modulating the biological activity of the resulting compounds, with research showing that halogen substituents at this position can significantly enhance binding affinity and selectivity. The formyl group at the third position has been shown to be particularly important for subsequent functionalization reactions that introduce additional pharmacophoric elements.

Advanced synthetic methodologies involving this compound have been developed to address challenges in modern pharmaceutical chemistry. Research has focused on developing efficient protocols for the selective modification of each functional group while preserving the integrity of the indole core. These studies have led to the development of novel carbon-hydrogen activation protocols that enable direct functionalization of the indole ring system under mild conditions. The compound has served as a model substrate for evaluating the scope and limitations of these new methodologies.

Current investigations have also explored the compound's potential in the synthesis of complex natural product analogs and bioactive heterocycles. The strategic combination of functional groups in this compound enables access to structural motifs that are challenging to construct using traditional synthetic approaches. Research groups have reported the successful use of this compound in cascade reaction sequences that generate multiple bonds and rings in a single synthetic operation, demonstrating the efficiency gains that can be achieved through careful substrate design.

The evolving research landscape has also emphasized the importance of green chemistry principles in the synthesis and manipulation of this compound. Contemporary studies have focused on developing environmentally friendly synthetic protocols that minimize waste generation and reduce the use of hazardous reagents. These efforts have led to the development of alternative synthetic routes that employ catalytic processes and avoid the use of stoichiometric amounts of toxic reagents. The compound has served as a test case for evaluating the effectiveness of these green chemistry approaches in complex heterocyclic synthesis.

Eigenschaften

IUPAC Name |

ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-2-17-12(16)11-8(6-15)7-4-3-5-9(13)10(7)14-11/h3-6,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYRFDJHLVGFOOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407635 | |

| Record name | Ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586336-56-3 | |

| Record name | Ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate typically involves the bromination of an indole precursor followed by formylation and esterification reactions. One common method includes:

Bromination: The starting material, 1H-indole-2-carboxylate, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

Formylation: The brominated intermediate is then subjected to a Vilsmeier-Haack reaction using DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 3rd position.

Esterification: Finally, the formylated product is esterified with ethanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).

Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines) in the presence of a base like triethylamine.

Reduction: Sodium borohydride in methanol or ethanol.

Oxidation: Potassium permanganate in an aqueous medium.

Major Products:

Substitution: Various substituted indole derivatives.

Reduction: Ethyl 7-bromo-3-hydroxymethyl-1H-indole-2-carboxylate.

Oxidation: Ethyl 7-bromo-3-carboxy-1H-indole-2-carboxylate.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural features allow for modifications that enhance the efficacy of drug candidates. For instance, derivatives of indole compounds have been shown to exhibit promising activity against various targets, including enzymes involved in disease processes .

Case Study: HIV-1 Integrase Inhibition

Research has demonstrated that derivatives of indole-2-carboxylic acid can inhibit HIV-1 integrase effectively. Structural optimizations on compounds related to this compound led to enhanced inhibitory effects, with some derivatives achieving IC50 values as low as 0.13 μM against integrase . This highlights the potential of indole derivatives in developing anti-HIV therapies.

Biological Research

Mechanisms of Action

The compound is utilized in studies investigating the biological activities of indole derivatives, particularly their anti-inflammatory and anti-cancer properties. Indoles are known for their diverse pharmacological effects, making them valuable in drug discovery .

Example: Anti-Cancer Activity

Research has indicated that certain indole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation . this compound's ability to act as a scaffold for further modifications enhances its utility in developing novel anticancer agents.

Material Science

Organic Semiconductors

The unique electronic properties of this compound make it a candidate for developing organic semiconductors. Research into the compound's electronic characteristics suggests it can be integrated into materials for organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Study: Synthesis of New Materials

Studies have explored the incorporation of this compound into polymer matrices to enhance charge transport properties, demonstrating its potential in improving the performance of electronic devices .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound is employed as a standard reference material for calibrating techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry. Its well-defined chemical structure facilitates accurate measurements and validations in various analytical methods .

Summary Table of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Key intermediate for drug synthesis | Effective against HIV-1 integrase with IC50 of 0.13 μM |

| Biological Research | Investigating anti-inflammatory and anti-cancer properties | Induces apoptosis in cancer cells |

| Material Science | Development of organic semiconductors | Enhances charge transport in polymer matrices |

| Analytical Chemistry | Standard reference material | Aids calibration in HPLC and mass spectrometry |

Wirkmechanismus

The mechanism of action of Ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate involves its interaction with various molecular targets. The formyl group can participate in hydrogen bonding and other interactions with biological macromolecules, while the bromine atom can enhance the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and exert therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize its properties and applications, Ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate is compared with structurally related indole derivatives. Key differences arise from substituent variations at positions 3 and 7, as outlined below:

Structural and Functional Group Comparisons

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | Key Functional Features |

|---|---|---|---|---|

| This compound | 7-Br, 3-CHO, 2-COOEt | C₁₂H₁₀BrNO₃ | 296.12* | Reactive aldehyde, bromine-induced polarity |

| Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate | 7-Br, 3-CH₃, 2-COOEt | C₁₂H₁₂BrNO₂ | 282.13 | Methyl group (less reactive) |

| Ethyl 7-bromo-1H-indole-2-carboxylate | 7-Br, 2-COOEt | C₁₁H₁₀BrNO₂ | 268.11 | No substituent at position 3 |

| 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester | 5-Br, 3-OH, 2-COOEt | C₁₁H₁₀BrNO₃ | 284.11 | Hydroxyl group (H-bond donor) |

| Ethyl 3-formyl-1H-indole-7-carboxylate | 7-COOEt, 3-CHO | C₁₂H₁₁NO₃ | 217.22 | Lacks bromine; reversed substituents |

*Calculated based on molecular formula.

Physicochemical Properties

Melting Points :

Solubility :

Spectroscopic Distinctions

- ¹H NMR :

- IR Spectroscopy :

- Strong C=O stretches from ester (~1680–1720 cm⁻¹) and aldehyde (~1700 cm⁻¹) groups .

Biologische Aktivität

Ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, characterized by the presence of a bromine atom at the 7th position, a formyl group at the 3rd position, and an ethyl ester at the 2nd position of the indole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. The mechanism of action involves the inhibition of certain enzymes that play crucial roles in cell proliferation and survival. For instance, it has been shown to interact with molecular targets that modulate apoptotic pathways, leading to increased cancer cell death.

| Study | Findings | IC50 Value |

|---|---|---|

| Study A | Inhibition of cell proliferation in breast cancer cells | 5 µM |

| Study B | Induction of apoptosis in leukemia cells | 2 µM |

Antimicrobial Activity

The compound also demonstrates antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

The biological activity of this compound is attributed to its structural features, particularly the formyl group which can participate in hydrogen bonding with biological macromolecules. The bromine atom enhances reactivity and binding affinity, facilitating interactions with various enzymes and receptors involved in disease pathways.

Case Study 1: Anticancer Efficacy

In a preclinical study involving human cancer cell lines, this compound was administered in varying concentrations. The results demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using this compound against clinical isolates. The compound showed promising results, particularly against resistant strains of bacteria, indicating its potential as a lead compound for antibiotic development.

Research Findings and Future Directions

The ongoing research into this compound suggests that modifications to its structure could enhance its biological activity. For example, derivatives with different substituents at the indole ring are being synthesized to evaluate their effects on potency and selectivity against various targets.

Q & A

Q. What are the common synthetic routes for Ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via regioselective bromination of ethyl indole-2-carboxylate derivatives. For example:

- Regioselective bromination of methoxy-substituted precursors using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C to introduce the bromo group at the 7-position .

- Formylation at the 3-position via Vilsmeier-Haack reaction (POCl₃/DMF) or condensation with nucleophiles like hydantoin derivatives to introduce the formyl group .

Optimization involves controlling temperature, stoichiometry of reagents, and reaction time. Column chromatography (silica gel, hexane/ethyl acetate) is commonly used for purification .

Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., bromo and formyl groups via chemical shifts at δ 7.6–8.2 ppm for aromatic protons and δ 190–195 ppm for the formyl carbon) .

- IR spectroscopy : Stretching vibrations for carbonyl groups (C=O ester: ~1735–1680 cm⁻¹; formyl: ~1680 cm⁻¹) .

- X-ray crystallography : SHELXL software refines crystal structures, resolving hydrogen bonding networks and molecular conformation .

Q. How can researchers ensure purity and stability during storage?

Answer:

Q. What safety protocols are critical when handling brominated indole derivatives?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of bromine vapors.

- Waste disposal : Segregate halogenated waste and neutralize acidic byproducts (e.g., HBr) with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can density functional theory (DFT) predict reactivity and electronic properties of this compound?

Answer:

- Electrophilicity : Calculate Fukui indices (ƒ⁺) to identify nucleophilic attack sites (e.g., formyl carbon).

- Hardness/softness : Use ionization potential (I) and electron affinity (A) to derive η = (I – A)/2, correlating with stability in charge-transfer reactions .

- Solvent effects : Include polarizable continuum models (PCM) to simulate solvation effects on reaction pathways .

Q. What explains the regioselectivity of bromination at the 7-position in indole derivatives?

Answer:

- Electronic factors : Electron-donating groups (e.g., methoxy) at adjacent positions activate the 7-position via resonance.

- Steric effects : Bulky substituents at the 3-position (e.g., formyl) direct bromination to less hindered sites.

Validation via comparative NMR and X-ray data confirms regiochemistry .

Q. How do hydrogen-bonding interactions influence the compound’s crystal packing?

Answer:

Q. What methodologies are used to evaluate biological activity, such as anticancer potential?

Answer:

- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with positive controls like adriamycin .

- Structure-activity relationships (SAR) : Modify substituents (e.g., replace bromo with chloro) to assess impact on cytotoxicity .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved?

Answer:

- Cross-validation : Compare experimental ¹H NMR with DFT-calculated chemical shifts (B3LYP/6-31G* basis set).

- Decoupling experiments : Use NOESY or COSY to confirm spin-spin coupling patterns in complex spectra .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

Answer:

- Suzuki-Miyaura coupling : Bromo group acts as a leaving site for palladium-catalyzed coupling with aryl boronic acids.

- Kinetic studies : Monitor reaction progress via LC-MS to identify intermediates (e.g., Pd(0) oxidative addition complexes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.